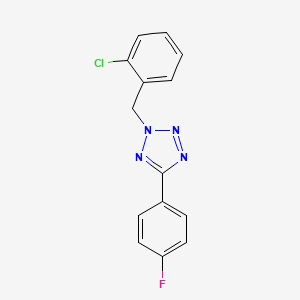
ethyl 2-cyano-3-(3-methyl-2-thienyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Ethyl 2-cyano-3-(3-methyl-2-thienyl)acrylate and related compounds can be synthesized through various chemical routes. For instance, ethyl 2-((alkylamino)(cyano)methyl) acrylates, which share structural similarities, can be produced via a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, yielding good yields and showcasing the versatility of cyanoacrylate derivatives in synthesis (Arfaoui & Amri, 2009).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied using techniques such as X-ray crystallography and spectroscopy. For instance, the structure of similar ethyl 2-cyanoacrylate derivatives was determined, revealing a three-dimensional supramolecular network governed by various noncovalent interactions, which play a significant role in stabilizing molecular conformations and self-assembly processes (Matos et al., 2016).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leveraging its cyano and ester functional groups. These reactions enable the synthesis of complex molecules and polymers. For example, the diradical polymerization of acrylonitrile initiated by related cyanoacrylate compounds demonstrates the reactivity and potential of these molecules in polymer science (Li et al., 1991).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. The crystal growth and characterization of similar ethyl 2-cyanoacrylate compounds provide insights into their structural, optical, thermal, and electrical properties, which are essential for material science applications (Kotteswaran et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with various nucleophiles and its behavior in polymerization reactions, are pivotal for its use in synthetic chemistry and materials science. Studies on the modification of synthesis methods and investigation of properties for cyanoacrylates shed light on the adhesive properties and polymer behavior, which are significant for medical and industrial applications (Tseng et al., 1990).
科学的研究の応用
Polymerization Processes
Living Radical Polymerization : A study demonstrated the living radical polymerization of butyl acrylate under visible light, using a similar thiocarbonylthio compound as an initiator, highlighting the potential of such systems for controlled polymer synthesis with well-regulated molecular weights and narrow distributions. This process showcases the relevance of ethyl 2-cyano-3-(3-methyl-2-thienyl)acrylate derivatives in facilitating rapid polymerization reactions with high conversion rates and oxygen tolerance, which are crucial for developing advanced polymeric materials (Li et al., 2017).
Anionic Polymerization of Alkyl Cyanoacrylates : Investigating the anionic polymerization of various alkyl cyanoacrylates, including derivatives similar to this compound, revealed insights into the polymerization energetics and mechanisms. This study underscores the significance of local chemical hardness and van der Waals interactions, providing a foundation for designing cyanoacrylate-based polymers with tailored properties (Ablat et al., 2016).
Photoinitiated Zwitterionic Polymerization : Ethyl cyanoacrylate's reactivity under light irradiation was explored, demonstrating its polymerization initiated by pyridinium salts. This reaction mechanism could be applied to this compound, suggesting its utility in developing new photopolymerization strategies for crafting polymers with specific end-use applications (Arsu et al., 1996).
Material Science and Synthesis
Synthesis of Polyfunctional Pyrazolyl Substituted Pyridines : Demonstrating the chemical versatility, ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate underwent reactions leading to the formation of novel pyrazolyl-substituted monocyclic pyridines and pyrazolo[5,4-b]pyridines. This process illustrates the potential of this compound in synthesizing complex organic molecules for potential applications in pharmaceuticals and agrochemicals (Latif et al., 2003).
Supramolecular Assembly and Crystal Structure Analysis : The Z isomer of a closely related compound, ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, was studied for its supramolecular assembly, crystal structure, and noncovalent interactions. Such studies are fundamental for understanding how this compound could be used to engineer novel materials with desirable properties through controlled molecular assembly and interaction (Matos et al., 2016).
特性
IUPAC Name |
ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-3-14-11(13)9(7-12)6-10-8(2)4-5-15-10/h4-6H,3H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTRJGJHFSDDES-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=CS1)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=CS1)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5502451.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5502457.png)

![1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5502472.png)
![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)
![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)
